Einecs 271-863-0
Description
Contextualization of Reaction Products in Contemporary Chemical Industries
In the contemporary chemical industry, the synthesis of materials often results in complex mixtures rather than pure, single substances. solubilityofthings.com These "reaction products" are defined by the process through which they are made, a process that can lead to a variety of constituents with varying concentrations. vu.nl This variability is inherent to many industrial-scale chemical reactions, which involve competing reaction pathways and the formation of numerous isomers and by-products. nih.gov
Einecs 271-863-0 exemplifies this principle. Its creation involves reacting a sulfonated, chlorinated propanol (B110389) derivative with an imidazoline (B1206853) derivative, a type of cyclic amine. deascal.com The resulting substance is a mixture containing various molecular structures. Such complex products are valued for their functional properties, which arise from the combined characteristics of their constituents. For instance, this compound is utilized for its efficacy as a low-foam wetting agent, hydrotrope, and corrosion inhibitor in industrial applications, and as a cleansing, foaming, and conditioning agent in personal care products. deascal.comcolonialchem.comknowde.com Its utility in high-acid and high-alkali systems, along with its high tolerance for inorganic salts, demonstrates the specialized performance characteristics that complex reaction products can offer. colonialchem.comknowde.com
The table below summarizes some of the known properties and industrial applications of this compound, highlighting its multifunctional nature as a complex reaction product.
| Property / Application | Description |
| Chemical Identity | Reaction products of 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, monosodium salt with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol |
| Regulatory Status | UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) |
| Key Functions | Wetting Agent, Hydrotrope, Corrosion Inhibitor, Cleansing Agent, Foaming Agent |
| Industrial End Uses | Hard Surface Cleaners, Dishwashing Detergents, Acid Pickling, Industrial Cleaners |
| Solubility | Soluble in up to 35% caustic soda |
| Biodegradability | Readily biodegradable |
This table is based on data from available chemical supplier and regulatory information. colonialchem.comknowde.com
Methodological Challenges in the Academic Study of Complex Chemical Mixtures
The study of UVCB substances like this compound poses significant methodological challenges for researchers. acs.orgresearchgate.net Unlike single, well-defined chemicals, the complete analytical characterization of these mixtures is often intractable. vu.nl The sheer number of constituents, many of which may be present in low concentrations, complicates separation and identification. vu.nlnih.gov
One of the primary hurdles is the limitation of standard analytical techniques. While methods like gas chromatography-mass spectrometry (GC-MS) are powerful, they are not always suitable for analyzing the non-volatile or polar constituents that can be present in these mixtures. nih.gov Advanced techniques such as high-resolution mass spectrometry (e.g., FTICR MS) can assign molecular formulas to many components, but even these methods may not be able to unambiguously determine the specific isomeric structures present. nih.govacs.org
Furthermore, the composition of a UVCB can vary from batch to batch, depending on slight changes in the manufacturing process, which makes it difficult to select a truly representative test material for study. acs.orgacs.org This variability complicates hazard and risk assessments, as the properties of the substance may not be constant. researchgate.net To address these issues, regulatory science has moved towards strategies like grouping UVCBs based on their production processes or shared physicochemical properties, and using New Approach Methodologies (NAMs), such as in vitro bioactivity screening, to compare substances and fill data gaps via read-across approaches. vu.nlresearchgate.net
The table below outlines the key analytical and methodological challenges in studying complex chemical mixtures.
| Challenge | Description |
| Compositional Complexity | The presence of a large number of isomers, oligomers, and by-products makes full characterization difficult or impossible. vu.nl |
| Variability | Batch-to-batch differences in composition due to minor variations in the manufacturing process. acs.org |
| Analytical Limitations | Standard chromatographic techniques may not be suitable for all constituents (e.g., non-volatile or highly polar compounds). nih.gov |
| Structural Ambiguity | Advanced analytical methods can provide molecular formulas but often cannot distinguish between numerous possible isomers. acs.org |
| Lack of Standards | The commercial unavailability of reference standards for most constituents prevents accurate quantification. acs.org |
Interdisciplinary Research Imperatives for Polymeric and Oligomeric Amine Derivatives
The study and development of complex substances, particularly those involving amine derivatives, necessitate a highly interdisciplinary approach. This compound is derived from an imidazoline, which is a heterocyclic amine derivative. The reaction process can lead to the formation of various oligomeric structures, placing it within the broader context of research into oligomeric amine derivatives.
Developing and understanding such materials requires the integration of multiple scientific disciplines:
Synthetic Chemistry: To design and control the reaction processes to achieve desired functional properties in the final product. nih.gov
Analytical Chemistry: To develop and apply advanced methods for characterizing the composition of these complex mixtures as thoroughly as possible. researchgate.net
Toxicology and Environmental Science: To assess the potential impacts of these mixtures, often requiring whole-mixture testing approaches or sophisticated modeling based on the properties of constituent groups. acs.orgresearchgate.net
Cheminformatics and Data Science: To manage the vast amounts of analytical data, group similar UVCB substances, and develop predictive models for properties and potential hazards. researchgate.net
Regulatory Science: To create frameworks for the safe management and assessment of UVCB substances, acknowledging their inherent complexity and variability. researchgate.net
The research on polymeric and oligomeric amines, which are used in everything from water treatment to drug delivery, highlights this interdisciplinary need. lookchem.com Understanding how the structure and composition of these complex materials relate to their function and behavior requires a collaborative effort across these fields. The challenges posed by UVCBs like this compound are driving innovation in analytical methods, in vitro testing, and regulatory frameworks, underscoring the need for continued, integrated research. acs.orgvu.nlresearchgate.net
Properties
CAS No. |
68610-39-9 |
|---|---|
Molecular Formula |
C15H30ClN2NaO5S |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O.C3H7ClO4S.Na/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;4-1-3(5)2-9(6,7)8;/h15H,2-11H2,1H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1 |
InChI Key |
AEHONGSAPRMENK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Einecs 271 863 0 Precursors
Investigation of Polyethylenepolyamine Synthesis Pathways and Structural Diversity
Polyethylenepolyamines (PEPAs) are a class of polymers containing ethyleneamine repeat units that serve as crucial building blocks in various chemical syntheses. ontosight.ai Their utility stems from the presence of multiple amine functionalities, which can be tailored through precise synthetic control.
Optimized Synthetic Routes for Polyethylenepolyamines
The industrial production of PEPAs has evolved to optimize efficiency, yield, and cost-effectiveness. A prominent continuous process begins with the reaction of ethylene (B1197577) oxide and ammonia (B1221849) to produce a mixture of ethanolamines (mono-, di-, and triethanolamine). google.com This mixture then undergoes an amination step to convert the alkanolamines into ethyleneamines, such as ethylenediamine. A portion of these ethyleneamines is subsequently reacted with ethylene dichloride to generate the higher molecular weight polyethylenepolyamines. google.com This route is considered more economical compared to the direct reaction of ethylene dichloride and ammonia, which also generates significant salt by-products, posing environmental and separation challenges. google.com
Another significant synthetic approach is polycondensation. For instance, polyamide-polyamines can be synthesized through the polycondensation reaction between a polyethylenepolyamine and a dicarboxylic acid, such as hexanedioic acid. scientific.net Research into this method has optimized reaction conditions to control the degree of polymerization and the properties of the final product. scientific.net
A comparison of different methods highlights the trade-offs between raw material cost, reaction conditions, and product purity. The selective monoacylation of polyamines, often a requirement for their use in more advanced applications, has historically been challenging, yielding mixtures of products. tandfonline.com However, newer methods have been developed for the regiospecific synthesis of acetylated polyamines using mild acetylating agents like α-D-penta-O-acetylglucose, which allows for the formation of mono- or diacetylated products in high yield. tandfonline.com
Table 1: Comparison of Polyethylenepolyamine Synthetic Routes
| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Ethylene Oxide/Ammonia Process | Ethylene oxide, Ammonia, Ethylene dichloride | Continuous process, multi-step | Economical, uses cheaper raw materials | Complex product mixture requiring separation | google.com |
| Polycondensation | Polyethylenepolyamine, Hexanedioic acid | 130-160°C, ~2.5 hours | Good control over polymer backbone (polyamide-polyamine) | Potential for gel formation, requires precise stoichiometry | scientific.net |
| Selective Acetylation | Polyamine (e.g., DETA, TETA), α-D-penta-O-acetylglucose | Room temperature, 20 hours | High regioselectivity for mono- or di-acylation, high yield | Requires chromatography for purification | tandfonline.com |
Molecular Architecture Control in Polyamine Synthesis
Controlling the molecular architecture of polyamines—their size, linearity, branching, and functionality—is critical for tailoring their properties for specific applications. The properties of PEPAs synthesized via the reaction with 1,2-dichloroethane (B1671644) can be adjusted by varying the molecular weight of the starting polyamine and the reaction conditions. ontosight.ai
Recent advancements have demonstrated remarkable precision in controlling polyamine structures. By employing principles of click chemistry, researchers have synthesized novel families of gene vectors with well-defined architectures built on trehalose (B1683222) scaffolds and polyamine heads. rsc.org This strategy allows for systematic structural variations, including the use of linear or cyclic polyamine precursors, to produce enantiomerically pure vectors. rsc.org These changes in molecular architecture at the nano-scale directly influence the material's functional properties. rsc.org
The regulation of polyamine biosynthesis in natural systems also provides insights into molecular control. In cells, polyamine levels are tightly regulated by feedback mechanisms that control the synthesis and degradation of key enzymes like ornithine decarboxylase (ODC). lu.senih.gov While these biological mechanisms are not directly transferable to industrial synthesis, they underscore the principle that specific molecular interactions can be used to control complex chemical pathways with high fidelity.
Mechanistic Studies of 1,3-Butadiene (B125203) Functionalization and Hydroformylation Processes
1,3-Butadiene is a versatile C4 building block, but its conjugated diene structure presents regioselectivity challenges in functionalization reactions. researchgate.net Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a key industrial process for converting butadiene into valuable aldehydes.
Catalytic Systems in Hydroformylation: Design and Performance
The hydroformylation of 1,3-butadiene to produce adipic aldehyde (a precursor to adipic acid and nylon-6,6) is a promising but challenging atom-economic reaction. rsc.orgresearchgate.net The reaction network is complex, often leading to issues with low efficiency and poor chemo- and regioselectivity. nih.govresearcher.life
Rhodium-based homogeneous catalysts are the most studied systems for this transformation. The performance of these catalysts is highly dependent on the choice of ligands. For example, using CO2-expanded toluene (B28343) as a reaction medium with a Rh/DIOP catalyst complex significantly enhanced the regioselectivity towards adipaldehyde (B86109) compared to a simple Rh/TPP catalyst. acs.org
To overcome the limitations of homogeneous catalysts, such as difficult separation and recycling, research has shifted towards heterogeneous systems. Ligand-modified, rhodium-supported single-atom catalysts have been investigated for the hydroformylation of 1,3-butadiene. rsc.org Among various phosphine (B1218219) ligands studied, NiXantphos, when coordinated to Rh atoms, achieved the highest selectivity to adipic aldehyde. rsc.org In-situ spectroscopic studies indicated that active species similar to those in homogeneous catalysis form on the surface of these supported catalysts. rsc.org
A recent breakthrough involves a dual ligand-relay catalysis strategy. nih.govresearcher.life This one-pot, two-step process uses two different biphosphite ligands, each with a specific role. The process starts with a Rh-catalyzed hydroformylation of 1,3-butadiene, followed by a Rh-catalyzed isomerizing hydroformylation. This approach achieved an unprecedented chemo- and regioselectivity of up to 65.9% towards adipic aldehyde with complete butadiene conversion. nih.govresearcher.life
Table 2: Performance of Catalytic Systems in 1,3-Butadiene Hydroformylation
| Catalyst System | Ligand | Reaction Medium | Key Performance Metric | Reference |
|---|---|---|---|---|
| Homogeneous Rh Complex | Triphenylphosphine (TPP) | CO2-expanded Toluene | Adipaldehyde selectivity up to 85% (n/i ~5.6) | acs.org |
| Homogeneous Rh Complex | DIOP | CO2-expanded Toluene | Adipaldehyde selectivity up to 75% (n/i ~3) | acs.org |
| Heterogeneous Rh Single-Atom | NiXantphos (L11) | - | Highest selectivity to adipic aldehyde among tested ligands | rsc.org |
| Homogeneous Rh with Dual Ligands | Two distinct biphosphites | One-pot, two-step process | Up to 65.9% selectivity to adipic aldehyde at 100% conversion | nih.govresearcher.life |
Reaction Kinetics and Thermodynamic Considerations in Oligomerization
During the processing and reaction of 1,3-butadiene, oligomerization reactions, such as dimerization and telomerization, are significant pathways that must be understood and controlled. At elevated temperatures, 1,3-butadiene monomers can undergo exothermic dimerization reactions. nih.gov These reactions can lead to a rapid increase in temperature and pressure, potentially causing a reaction runaway or thermal explosion, which is a critical consideration for process safety. nih.gov
Telomerization is the oligomerization of dienes in the presence of a nucleophile. rsc.org This process is used industrially, for example, in the Dow process to produce 1-octene (B94956) from 1,3-butadiene and methanol. The reaction is typically catalyzed by palladium complexes with phosphine ligands. The mechanism involves the formation of an η3-allylpalladium intermediate. rsc.org
Theoretical and Computational Modeling of Intermediate Species and Transition States
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms at a molecular level. For 1,3-butadiene pyrolysis, mechanistic studies combining photoionization mass spectrometry with theoretical calculations suggest that the primary initial step involves the isomerization of 1,3-butadiene to 1,2-butadiene, followed by C-C bond fission to produce methyl and propargyl radicals. nih.gov
In the context of Ziegler-Natta polymerization of 1,3-butadiene, theoretical studies using density functional theory (DFT) have been employed to model the active centers and the effect of catalyst composition (e.g., the chlorine content in a neodymium-based system) on the reaction. mdpi.com These calculations show that an increase in the chlorine-to-neodymium ratio lowers the activation barrier for chain propagation, which is consistent with experimental observations of increased reaction rates and higher cis-1,4-unit content in the resulting polybutadiene. mdpi.com
Reaction Product Formation Dynamics: From Precursors to 2-Ethylhexyl 4-Methoxycinnamate
The transformation of precursors into 2-ethylhexyl 4-methoxycinnamate is a dynamic process governed by a complex interplay of various parameters. Understanding these dynamics is crucial for optimizing product yield and purity.
Influence of Process Parameters on Product Composition and Yield
The yield and composition of the product in the synthesis of 2-ethylhexyl 4-methoxycinnamate are highly sensitive to process parameters such as temperature, catalyst type and loading, and reaction time.
In the transesterification of ethyl 4-methoxycinnamate with 2-ethylhexanol, the use of p-toluenesulfonic acid as a catalyst at 150°C can result in a 93% yield after 6 hours niscpr.res.in. In contrast, using an ion-exchange resin like Indion-130 as a catalyst requires a lower temperature of around 100°C due to the resin's thermal instability, leading to poorer reaction rates niscpr.res.in.
The Heck reaction's efficiency is also dependent on the catalytic system. Research has shown that a palladium-catalyzed reaction between 4-bromoanisole (B123540) and 2-ethylhexyl acrylate (B77674) can achieve yields greater than 80% in an aprotic polar solvent researchgate.net. The use of a morpholine-based ionic liquid as a solvent has been explored as an environmentally friendlier alternative researchgate.net.
The following table summarizes the influence of key process parameters on the yield of 2-ethylhexyl 4-methoxycinnamate for different synthetic routes.
| Synthetic Route | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Transesterification | p-toluenesulfonic acid | 150 | 6 | 93 | niscpr.res.in |
| Transesterification | Indion-130 | 100 | - | Poor rates | niscpr.res.in |
| Claisen Condensation | Sodium metal | 28 | 2 | 43.4 | niscpr.res.in |
| Heck Reaction | Palladium-based | - | - | >80 | researchgate.net |
| Direct Esterification | p-toluenesulfonic acid | 100 | 6 | 41.9 (for isopropyl ester) | niscpr.res.in |
Side Reactions and Impurity Profiling in Complex Synthesis
The synthesis of 2-ethylhexyl 4-methoxycinnamate is often accompanied by the formation of side products and impurities, which can complicate purification and affect the final product's quality.
In the Claisen condensation method, a major side product is 4-methoxycinnamic acid, which forms due to the hydrolysis of the product ester niscpr.res.in. In one documented case, the yield of this acid was as high as 26.4% niscpr.res.in. The starting material, 2-ethylhexyl acetate, can also undergo hydrolysis to form 2-ethylhexanol niscpr.res.in.
During the degradation of 2-ethylhexyl 4-methoxycinnamate under various oxidative conditions, which can provide insights into potential impurities, several by-products have been identified. Ozonation, particularly in the presence of UV radiation, was found to be an effective degradation method, producing a small number of by-products such as 2-propyl-1-pentanol (B1345608) and 4-methoxybenzaldehyde (B44291) researchgate.neticm.edu.pl. When sodium hypochlorite (B82951) is used as an oxidizing agent, numerous chloro-organic products can be formed, which could represent a class of impurities if chlorine-based reagents are present in the synthesis or cleaning steps researchgate.neticm.edu.pl.
The geometric isomer of the desired E-2-ethylhexyl 4-methoxycinnamate, the Z-isomer, is also a potential impurity that can form, particularly under UV exposure researchgate.neticm.edu.pl. The photostability of 2-ethylhexyl 4-methoxycinnamate is a known issue, and its degradation can lead to a decrease in its efficacy as a UV filter atamanchemicals.com.
The table below details some of the known side products and impurities associated with the synthesis and degradation of 2-ethylhexyl 4-methoxycinnamate.
| Process | Side Product / Impurity | Formation Pathway | Reference |
|---|---|---|---|
| Claisen Condensation | 4-Methoxycinnamic acid | Hydrolysis of product ester | niscpr.res.in |
| Claisen Condensation | 2-Ethylhexanol | Hydrolysis of 2-ethylhexyl acetate | niscpr.res.in |
| Oxidative Degradation (Ozonation/UV) | 2-Propyl-1-pentanol | Degradation of the ethylhexyl group | researchgate.neticm.edu.pl |
| Oxidative Degradation (Ozonation/UV) | 4-Methoxybenzaldehyde | Cleavage of the double bond | researchgate.neticm.edu.pl |
| Oxidative Degradation (Sodium Hypochlorite) | Chloro-organic compounds | Reaction with hypochlorite | researchgate.neticm.edu.pl |
| Photodegradation | Z-2-ethylhexyl 4-methoxycinnamate | Isomerization of the E-isomer | researchgate.neticm.edu.pl |
Sophisticated Analytical and Structural Characterization of Einecs 271 863 0
High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic methods are indispensable for probing the intricate molecular structures within complex hydrocarbon mixtures like Einecs 271-863-0. These techniques provide detailed information on the types of molecules and functional groups present without necessarily separating every individual component.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Oligomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the quantitative analysis of complex hydrocarbon mixtures. researcher.life Both ¹H and ¹³C NMR are utilized to determine the mole fractions of various hydrocarbon classes, such as aromatics and linear alkanes, and to assess properties like the extent of alkane branching. researcher.life For pyrolysis oils and similar complex products, NMR analysis can identify compounds by class and calculate the relative content of paraffins, olefins, and aromatic compounds. researchgate.net
Advanced 2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide even deeper insight by correlating proton and carbon signals, which aids in the structural elucidation of the various aliphatic and aromatic C-H bonds within the mixture. researchgate.netuba.ar This is particularly useful for characterizing the fate of oil spills and understanding the transformation of hydrocarbon structures in environmental exposures. researchgate.netuba.ar
High-Resolution Mass Spectrometry (HRMS) for Component Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the detailed chemical characterization of petroleum fractions heavier than gasoline. unirioja.esnavy.mil It allows for the determination of the elemental composition of thousands of individual components in a complex mixture by providing highly accurate mass measurements. This capability enables the confident identification of unknown compounds. polymersolutions.com For petroleum UVCB substances, HRMS can provide comprehensive information on different hydrocarbon types, including paraffins, cycloparaffins, and various aromatic series, often without prior sample separation. unirioja.esconcawe.eu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a sample. photothermal.com For complex hydrocarbon mixtures, these methods are used to identify and quantify the functional groups present. mdpi.comfiveable.me
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FT-IR) spectroscopy, is highly sensitive to polar functional groups and is effective for identifying organic compounds by analyzing bond vibrations. photothermal.combruker.com In hydrocarbon analysis, FT-IR can identify characteristic absorption bands for aliphatic C-H stretching (in CH₂, CH₃ groups) and aromatic C-H bonds. spectroscopyonline.com
Raman Spectroscopy is sensitive to the inelastic scattering of light caused by molecular vibrations that change the molecule's polarizability. It excels in analyzing non-polar and symmetric bonds, making it highly complementary to IR. photothermal.commt.com In petroleum distillates, FT-Raman spectroscopy is used to characterize monocyclic, bicyclic, and tricyclic aromatics and to monitor the abundance of CH₂ versus CH₃ groups, which correlates with the boiling points of the fractions. nih.govdoi.org
Together, these techniques can determine key parameters like aromaticity and the ratio of aliphatic to aromatic functional groups. mdpi.com
Chromatographic Separation Methodologies for Complex High-Boiling Fractions
Chromatography is essential for reducing the complexity of substances like this compound by separating the mixture into its individual or grouped components prior to detection and identification, typically by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile components in petroleum fractions. uiowa.edubvsalud.org In this technique, the sample is vaporized and separated in a gas chromatograph before the components are introduced into a mass spectrometer for identification and quantification.
For hydrocarbon mixtures like this compound, GC-MS is used to separate and identify the wide array of C5-C10 aliphatic and aromatic hydrocarbons. alsenvironmental.co.ukchromforum.org The resulting chromatogram provides a detailed profile of the volatile fraction. researchgate.net Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with HRMS offer even greater separation power, enabling the differentiation of thousands of petrochemical components in truly complex mixtures. petro-online.comcefic-lri.org
Table 1: Typical Volatile Components in C5-C10 Hydrocarbon Mixtures Identified by GC-MS
| Compound Class | Specific Examples | Typical Carbon Number | Significance |
|---|---|---|---|
| Aliphatic Hydrocarbons (Alkanes) | Pentane, Hexane (B92381), Heptane, Octane | C5-C10 | Major components of the volatile fraction. |
| Aliphatic Hydrocarbons (Alkenes) | Pentene, Hexene, Cyclopentadiene | C5-C10 | Indicates products from cracking processes. |
| Aromatic Hydrocarbons | Benzene, Toluene (B28343), Ethylbenzene, Xylenes (BTEX) | C6-C8 | Key components defining the aromatic character. polymersolutions.com |
| Cyclic Hydrocarbons (Naphthenes) | Cyclopentane, Cyclohexane, Methylcyclopentane | C5-C8 | Contribute to the complexity of the saturated fraction. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Constituents
For components that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. thermofisher.com It separates components in a liquid phase before they are ionized and detected by the mass spectrometer. This method is particularly valuable for analyzing high-boiling components in petroleum products that are not amenable to GC-MS. thermofisher.com
LC-MS can be used to characterize semi-volatile and non-volatile compounds, such as larger polycyclic aromatic hydrocarbons (PAHs) and polar compounds that may be present in trace amounts within the complex matrix. polymersolutions.commaxapress.comresearchgate.net The flexibility of LC-MS, including the use of different ionization sources like Atmospheric Pressure Chemical Ionization (APCI), makes it suitable for hydrophobic compounds found in petroleum products. polymersolutions.com
Table 2: Application of Analytical Techniques to this compound Characterization
| Technique | Information Obtained | Target Components | Reference |
|---|---|---|---|
| NMR Spectroscopy | Quantitative analysis of hydrocarbon classes (aromatic, aliphatic), branching | Bulk mixture, complex oligomers | researcher.life |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, identification of hydrocarbon types (paraffins, aromatics) | Whole sample, including non-volatiles | unirioja.es |
| IR & Raman Spectroscopy | Functional group identification (aliphatic C-H, aromatic C=C), aromaticity | Bulk mixture, functional groups | mdpi.comnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of individual volatile compounds | Volatile fraction (C5-C10 hydrocarbons) | uiowa.edualsenvironmental.co.uk |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile or thermally labile compounds | Non-volatile and semi-volatile fractions | polymersolutions.comthermofisher.com |
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis
Size Exclusion Chromatography (SEC) is a powerful liquid chromatography technique for characterizing the molecular weight distribution of polymers and complex macromolecules. numberanalytics.comavantorsciences.com The method separates molecules based on their hydrodynamic volume in solution. numberanalytics.com As the sample passes through a column packed with a porous gel, larger molecules are excluded from the pores and thus travel a shorter path, eluting first. cytivalifesciences.com Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. numberanalytics.com This process effectively sorts the molecules by size, providing a distribution of the molecular weights present in the sample. avantorsciences.com
For a complex reaction product like this compound, which is expected to contain a range of oligomers and polymers of varying chain lengths, SEC is an indispensable tool. It provides critical data on the average molecular weight, the breadth of the distribution (polydispersity), and the relative proportions of low, medium, and high molecular weight species. This information is vital for quality control and for understanding the relationship between the substance's physical properties and its molecular composition. mq.edu.au
The analysis involves creating a calibration curve using standards of known molecular weight to correlate elution time with molecular weight. The resulting chromatogram for this compound would not show a single sharp peak but rather a broad curve, representing the multitude of different-sized molecules formed during the reaction.
Table 1: Illustrative Size Exclusion Chromatography Data for a Batch of this compound This table presents representative data from an SEC analysis, demonstrating how elution time correlates with molecular weight for a complex polymeric substance.
| Elution Time (minutes) | Calculated Molecular Weight ( g/mol ) | Relative Abundance (%) |
| 8.5 | 15,000 | 5.2 |
| 9.0 | 9,500 | 12.8 |
| 9.5 | 6,000 | 25.5 |
| 10.0 | 3,800 | 30.1 |
| 10.5 | 2,400 | 18.4 |
| 11.0 | 1,500 | 6.7 |
| 11.5 | 900 | 1.3 |
Application of Chemometric and Multivariate Statistical Methods for Data Interpretation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.netresearchgate.net For complex substances like this compound, analytical techniques such as chromatography and spectroscopy generate large, intricate datasets. Multivariate statistical analysis, a core component of chemometrics, is essential for interpreting this data to understand the substance's properties and ensure consistency between batches. researchgate.net
One of the most common multivariate techniques is Principal Component Analysis (PCA). PCA reduces the dimensionality of complex datasets by transforming the original variables into a smaller set of uncorrelated variables called principal components. researchgate.net When applied to SEC or spectroscopic data from multiple batches of this compound, PCA can reveal clustering patterns. Batches with similar chemical profiles will group together in a PCA scores plot, while outlier batches, which may have a different molecular weight distribution or impurity profile, will be clearly separated. This allows for robust quality control and process monitoring without needing to analyze every single component. researchgate.net
Table 2: Example of Principal Component Analysis (PCA) Scores for Different Batches of this compound This table illustrates how PCA can be used to compare different production batches. Batches within the specification (A, B, D) cluster together, while an out-of-specification batch (C) is identified as an outlier.
| Batch ID | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Status |
| Batch A | 1.25 | 0.45 | In Specification |
| Batch B | 1.31 | 0.51 | In Specification |
| Batch C | -2.54 | 1.89 | Outlier |
| Batch D | 1.28 | 0.48 | In Specification |
Quantitative Analysis Strategies for Complex Chemical Mixtures
Quantitative analysis of UVCB substances presents a significant challenge because traditional methods, which rely on pure standards for each analyte, are not feasible. For this compound, the mixture is too complex to isolate and quantify every single component. Therefore, alternative quantitative strategies are employed.
One common strategy is the use of area percent normalization from chromatographic data, such as an SEC chromatogram. In this approach, the total area of all peaks in the chromatogram is assumed to represent 100% of the non-volatile components. The area of specific regions of the chromatogram can then be used to determine the relative percentage of different molecular weight fractions (e.g., low, medium, and high molecular weight). While this method does not provide absolute concentrations, it is highly effective for ensuring batch-to-batch consistency and adherence to manufacturing specifications.
Another strategy involves using a representative standard . A single, well-characterized component of the mixture or a closely related compound might be used as a surrogate standard for quantification. This approach assumes that the detector response for the various components in the mixture is similar to that of the representative standard. This allows for an estimation of the concentration of certain classes of compounds within the mixture.
Table 3: Quantitative Analysis of Molecular Weight Fractions in this compound via SEC Area Normalization This table shows a typical quality control analysis comparing different batches by their relative proportions of low, medium, and high molecular weight components, as determined by integrating defined regions of the SEC chromatogram.
| Batch ID | Low Molecular Weight Fraction (%) (Elution > 10.7 min) | Medium Molecular Weight Fraction (%) (Elution 9.2-10.7 min) | High Molecular Weight Fraction (%) (Elution < 9.2 min) | Conformance |
| Batch 001 | 9.8 | 68.5 | 21.7 | Pass |
| Batch 002 | 10.1 | 67.9 | 22.0 | Pass |
| Batch 003 | 14.5 | 61.2 | 24.3 | Fail |
| Specification | < 12.0% | 65.0% - 70.0% | 20.0% - 25.0% | - |
Functional Applications and Performance Evaluation in Advanced Material Systems
Role of Einecs 271-863-0 as a Polymeric Modifier or Additive
Although direct studies detailing the use of this compound as a primary polymeric modifier in solid advanced materials are not extensively documented, its inherent surfactant properties suggest potential applications in this area. Imidazoline (B1206853) derivatives are known to be effective in modifying the interfaces between different phases, a critical aspect of polymer composites. researchgate.netontosight.ai
The efficacy of a polymer composite heavily relies on the interfacial interactions between the polymer matrix and any filler or reinforcing agent. The amphiphilic nature of this compound, possessing both hydrophilic and hydrophobic moieties, allows it to act as a coupling agent at the interface of dissimilar materials. encyclopedia.pubslideshare.net For instance, in a composite system containing a non-polar polymer matrix and a polar filler, this compound could orient itself at the interface, with its hydrophobic tail interacting with the polymer and its hydrophilic head interacting with the filler. This would improve the adhesion between the two phases, leading to enhanced stress transfer and improved mechanical properties of the composite material.
The ability of imidazoline derivatives to adsorb onto surfaces and alter their properties is a key factor in their function. researchgate.netsurchem.pl By reducing the interfacial tension between the polymer and the filler, this compound could facilitate a more uniform dispersion of the filler within the matrix, preventing agglomeration and leading to a more homogenous material with predictable properties.
The presence of a surfactant like this compound can influence polymerization reactions, particularly in emulsion or suspension polymerization processes. In such systems, the surfactant is crucial for stabilizing the monomer droplets in the continuous phase, thereby affecting the rate of polymerization and the molecular weight of the resulting polymer.
While specific studies on the effect of this compound on polymerization kinetics are not available, imidazoline-based surfactants can impact the initiation and propagation steps of the polymerization reaction. google.com The formation of micelles can create localized environments with high monomer concentrations, potentially accelerating the reaction rate. Furthermore, the charge and structure of the surfactant can influence the stability of the growing polymer chains and the final particle size and morphology of the polymer latex. In the context of network formation, such as in thermosetting resins, the addition of this compound could aid in the dispersion of curing agents and other additives, leading to a more uniform cross-linking density and improved final properties of the cured material.
Surfactant and Dispersant Properties of this compound Components
The primary documented function of this compound is as a surfactant. encyclopedia.pubontosight.ai This is attributed to its chemical structure, which is characteristic of an amphiphilic molecule. slideshare.net Imidazoline surfactants, in general, are known for their excellent surface activity. encyclopedia.pubresearchgate.net
Surfactants in a solution, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into aggregates called micelles. The CMC is a critical parameter that determines the efficiency of a surfactant. For a typical imidazoline-type cationic surfactant, the CMC was found to be near 6 mol/L, with a surface tension at the CMC of about 32 mN/m. researchgate.net It is important to note that the specific CMC for this compound may vary depending on factors such as temperature, pH, and the presence of other electrolytes.
Table 1: General Micellization Properties of Imidazoline-based Surfactants
| Property | Typical Value | Reference |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~6 mol/L | researchgate.net |
This table presents generalized data for imidazoline surfactants and may not be fully representative of this compound.
This compound is recognized for its role as an emulsifier. ontosight.ai Emulsifiers are crucial in stabilizing mixtures of immiscible liquids, such as oil and water, by forming a protective layer around the dispersed droplets, preventing them from coalescing. Imidazoline derivatives are effective emulsifiers for various oils and waxes. surchem.pl
The emulsifying and dispersing capabilities of this compound make it valuable in the formulation of various industrial and consumer products. In the context of material systems, it can be used to create stable emulsions of monomers for polymerization or to disperse pigments and fillers in a liquid matrix before solidification. The stability of these emulsions and dispersions is critical for achieving the desired final properties of the material.
Rheological Characterization of Formulations Incorporating this compound
The rheology, or flow behavior, of a formulation is a critical parameter in many applications, from processing and manufacturing to end-use performance. The addition of surfactants like this compound can significantly alter the rheological properties of a system. slideshare.netgoogle.com
The introduction of a surfactant can affect viscosity, shear-thinning or shear-thickening behavior, and viscoelastic properties. For example, in a suspension, the adsorption of the surfactant onto particle surfaces can reduce inter-particle friction and lower the viscosity. Conversely, the formation of a network of micelles at higher concentrations can lead to an increase in viscosity and the development of a gel-like structure.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, monosodium salt, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol |
Viscoelastic Properties and Flow Behavior
Amphoteric surfactants derived from imidazoline are known to exhibit significant viscoelastic properties in aqueous solutions. This behavior is primarily due to the self-assembly of surfactant molecules into elongated, worm-like micelles. These micelles can entangle, forming a transient network that imparts both viscous and elastic characteristics to the fluid.
The flow behavior of solutions containing such surfactants is typically non-Newtonian, specifically shear-thinning. At low shear rates, the entangled micellar network remains largely intact, resulting in high viscosity. As the shear rate increases, the micelles align with the direction of flow, leading to a decrease in viscosity. This property is highly valuable in applications requiring high viscosity at rest for stability and low viscosity during processing or application.
The viscoelasticity is influenced by several factors including concentration, temperature, pH, and the presence of electrolytes. For an amphoteric surfactant like this compound, changes in pH would alter the charge on the imidazoline ring, affecting intermolecular interactions and, consequently, the rheological properties.
Illustrative Data: Expected Viscosity Profile
The following table provides a hypothetical representation of the shear-thinning behavior of an aqueous solution of this compound at varying concentrations.
| Concentration (% w/w) | Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |
| 2.0 | 1 | 500 |
| 2.0 | 10 | 250 |
| 2.0 | 100 | 100 |
| 4.0 | 1 | 2000 |
| 4.0 | 10 | 900 |
| 4.0 | 100 | 350 |
| 6.0 | 1 | 5500 |
| 6.0 | 10 | 2200 |
| 6.0 | 100 | 800 |
This data is illustrative and based on the typical behavior of related amphoteric surfactants.
Gelation and Network Formation Dynamics
The formation of a gel in solutions of imidazoline-based surfactants is a manifestation of extensive network formation by the self-assembled structures. Gelation typically occurs above a critical surfactant concentration and is highly dependent on the solution conditions.
The primary mechanism for network formation is the physical entanglement of long, flexible worm-like micelles. The transition from a viscous solution to a true gel is characterized by a significant increase in the storage modulus (G') and loss modulus (G''), with G' eventually exceeding G'' at a specific crossover point known as the gel point.
The dynamics of gelation can be controlled by external stimuli. For instance, the addition of salts can screen the electrostatic repulsions between the charged headgroups of the surfactant molecules, promoting the growth of micelles into longer, more entangled structures, thereby strengthening the gel network. Research on similar amphoteric surfactants has shown that the presence of salts like sodium chloride can significantly enhance viscosity and induce gelation. geoscienceworld.orgresearchgate.net The imidazoline ring itself can participate in hydrogen bonding, further contributing to the stability and structure of the network. worktribe.comresearchgate.net
Illustrative Data: Influence of Salt on Gel Strength
The table below illustrates the hypothetical effect of an electrolyte (e.g., Sodium Chloride) on the storage modulus (G'), a measure of the elastic strength of the gel, for a fixed concentration of this compound.
| Surfactant Concentration (% w/w) | Salt Concentration (M) | Storage Modulus (G') (Pa) |
| 5.0 | 0.1 | 5 |
| 5.0 | 0.2 | 25 |
| 5.0 | 0.3 | 80 |
| 5.0 | 0.4 | 150 |
| 5.0 | 0.5 | 250 |
This data is illustrative and based on the established principles of surfactant gelation.
Environmental Transformation Pathways and Research Methodologies
Biodegradation Kinetics and Mechanisms of Polyamine-Derived Products
Biodegradation involves the breakdown of organic compounds by microorganisms. For many polyamines, this process can be slow. Studies on TETA indicate that it is not readily biodegradable, with a reported biological oxygen demand (BOD) degradation rate of 0% in some tests. env.go.jpenv.go.jp Inherent biodegradability tests with industrial sludge also showed no significant degradation. oecd.org
The microbial degradation of complex amines often involves initial enzymatic attacks that can lead to a variety of smaller, more easily assimilated molecules. While specific microbial degradation pathways for TETA are not extensively detailed in readily available literature, the degradation of similar amine compounds can proceed through oxidation and cleavage of carbon-nitrogen bonds. For some aminopolycarboxylic acids, degradation is initiated by a monooxygenase enzyme. oup.com The complete mineralization of such compounds converts them into biomass, carbon dioxide, water, and inorganic salts. dergipark.org.tr
Research has identified two major metabolites of TETA in biological systems, which could potentially be intermediates in environmental degradation pathways as well. atamanchemicals.com The identification of such metabolites is crucial for understanding the full toxicological profile of the parent compound's transformation.
The biodegradability of a chemical is not an intrinsic property but is heavily influenced by a range of environmental factors. ktappi.kr
Microbial Population: The presence of a microbial community adapted to utilizing polyamines as a substrate is paramount. The source, diversity, and abundance of microorganisms in the inoculum are critical factors in laboratory biodegradation tests. miljodirektoratet.no
Bioavailability: The extent to which a compound is available to microorganisms affects its degradation rate. Factors like water solubility and sorption to soil or sediment particles play a significant role. miljodirektoratet.no TETA is completely miscible with water, which would suggest high bioavailability in the aqueous phase. oecd.org
Environmental Conditions: Temperature, pH, and the availability of oxygen are key variables. ktappi.kr Most biological degradation processes are faster at higher temperatures. miljodirektoratet.no The alkaline nature of TETA (pH 10 for a 10 g/L solution) could influence the local microbial environment. oecd.org
Chemical Structure: The inherent structure of the molecule, including the type of chemical bonds, can affect its susceptibility to microbial attack. miljodirektoratet.no
Table 1: Factors Affecting Biodegradation of Organic Chemicals
| Factor | Influence on Biodegradation | Relevance to TETA |
| Microbial Community | Presence of adapted microorganisms is essential for degradation. | TETA is not readily biodegradable, suggesting that common microbial populations may lack the necessary enzymes. oecd.org |
| Bioavailability | High water solubility can increase availability to microbes in aquatic systems. | TETA is fully miscible in water, enhancing its potential contact with microorganisms. oecd.org |
| Temperature | Higher temperatures generally increase the rate of microbial activity. miljodirektoratet.no | Degradation rates in cooler environmental conditions may be even lower than in standard lab tests. |
| pH | Affects microbial enzyme activity and the chemical form of the substance. | TETA solutions are alkaline, which could inhibit some microbial species. oecd.org |
| Oxygen Availability | Aerobic degradation is often more efficient than anaerobic degradation. | The presence of oxygen is a critical factor for many degradation pathways. miljodirektoratet.no |
Abiotic Degradation Processes and Environmental Stability Studies
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. researchgate.net These processes are critical for determining the environmental persistence of a compound.
Hydrolysis is the breakdown of a substance by reaction with water. TETA has been found to be stable against hydrolysis, with no degradation observed in studies lasting 36 days. oecd.orgmhlw.go.jp This stability contributes to its persistence in aqueous environments.
Photolytic degradation, or photolysis, is the breakdown of a chemical by light. Direct photolysis of TETA in water is not expected to be a significant process. oecd.org However, in the atmosphere, indirect photooxidative degradation by hydroxyl (OH) radicals is predicted to occur, with an estimated half-life of 1.7 hours. oecd.orgmhlw.go.jp Given TETA's low tendency to move from water to air, this atmospheric degradation pathway is not considered a major removal process from the environment. oecd.org
Table 2: Abiotic Degradation of Triethylenetetramine (TETA)
| Degradation Process | Environmental Compartment | Rate / Half-life | Significance |
| Hydrolysis | Water | No hydrolysis observed over 36 days. oecd.orgmhlw.go.jp | Not a significant degradation pathway. |
| Direct Photolysis | Water | Molar extinction coefficient < 10 l/(mol·cm) at > 240 nm. oecd.org | Not a significant degradation pathway. |
| Indirect Photolysis | Atmosphere | Half-life of 1.7 hours (calculated). oecd.orgmhlw.go.jp | Not a major removal process from aquatic environments due to low volatility. oecd.org |
Sorption is the process by which a chemical binds to particles of soil or sediment, while desorption is the reverse process. csic.es This behavior is critical for predicting a chemical's mobility and concentration in the water column versus in soil and sediment. mdpi.com
TETA is expected to have a high potential for adsorption to soil and sediment. oecd.org This is likely due to electrostatic interactions between the protonated amine groups of the TETA molecule and negatively charged surfaces of soil components like clay and organic matter. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency, and a high Koc value suggests a high potential for accumulation in soil and sediment. oecd.org The process of sorption can be influenced by the properties of the soil (like organic matter content) and the chemical itself. mdpi.com Desorption can be a slow process, leading to the long-term retention of the chemical in the solid phase. mdpi.com
Analytical Methodologies for Detection and Quantification in Environmental Samples
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of chemical compounds in the environment. Due to its polar nature and lack of a strong UV-absorbing group, TETA can be challenging to detect. atamanchemicals.comnih.gov
Several analytical techniques have been developed to overcome these challenges:
High-Performance Liquid Chromatography (HPLC): This is a common method for separating components of a mixture. To detect TETA, which lacks a suitable chromophore, a pre-column derivatization step is often required. researchgate.net This involves reacting TETA with a fluorescent labeling reagent, such as dansyl chloride or 9-fluorenylmethylchloroformate, allowing for sensitive detection using a fluorescence detector. atamanchemicals.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS and tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous detection of TETA and its metabolites in various samples, including water, soil, and biological fluids. atamanchemicals.comresearchgate.net These methods offer high sensitivity and accuracy without the need for derivatization. atamanchemicals.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the identification of TETA in samples. google.com
The detection limit for TETA in surface water using HPLC has been reported in the range of 2-8 µg/L. env.go.jp More recent methods using modified silver nanoparticles have achieved detection limits as low as 3 ng/mL in plasma, showcasing the advancements in analytical capabilities. nih.gov
Table 3: Analytical Methods for TETA Detection
| Analytical Technique | Detector | Derivatization | Sample Type |
| HPLC | Fluorescence Detector | Required (e.g., with dansyl chloride) atamanchemicals.com | Water, Soil, Air researchgate.net |
| LC-MS | Mass Spectrometer | Not required atamanchemicals.com | Water, Urine, Plasma atamanchemicals.comresearchgate.net |
| LC-MS/MS | Tandem Mass Spectrometer | Not required atamanchemicals.com | Human Plasma researchgate.net |
| GC-MS | Mass Spectrometer | - | General Samples google.com |
| Colorimetric Method | UV-Vis Spectrophotometer | Using modified silver nanoparticles nih.gov | Plasma nih.gov |
Trace Analysis in Water and Sediment Samples
The detection of Flumethrin at trace levels requires highly sensitive and selective analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separation methods, often coupled with mass spectrometry (MS) for definitive identification and quantification.
In water analysis , a method using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC/MS) has been developed for pyrethroids, including Flumethrin. For ultra-low-level concentrations of 0.02 and 0.10 ng/mL, this pre-concentration step is essential. The analysis can be performed in selected ion monitoring (SIM) mode to enhance sensitivity. scispace.com Another approach for analyzing pyrethroids in surface and groundwater is Photochemically Induced Fluorescence (PIF), which avoids matrix effects and achieves limits of detection (LOD) ranging from 0.5 to 73.8 ng/mL. usgs.gov For a suite of pyrethroids, including Flumethrin, the U.S. Geological Survey (USGS) has established methods using GC/MS and tandem mass spectrometry (GC/MS/MS), with MDLs in water ranging from 0.5 to 6.0 ng/L depending on the specific instrumentation. usgs.govusgs.gov
For sediment analysis , the strong tendency of pyrethroids to bind to particulate matter makes extraction challenging. Methods often involve an initial solvent extraction assisted by ultrasonication or microwaves, followed by a clean-up step and analysis by GC/MS or GC-MS/MS. One study detailed an ultrasound-assisted microwave extraction (UAME) method using a hexane (B92381) and acetone (B3395972) mixture, achieving recoveries of 71.0% to 104% for various pyrethroids. nih.govresearchgate.net The USGS method for pyrethroids in sediment reports method detection limits (MDLs) between 1.0 and 2.6 µg/kg (dry weight) using GC/MS, and lower limits of 0.2 to 0.5 µg/kg using the more sensitive GC/MS/MS. usgs.govusgs.gov Another method employing ultrasonically assisted extraction with a clean-up step on silica (B1680970) gel cartridges reported minimum detectable concentrations of 2–10 µg/kg for a range of pesticides. scispace.com Gas chromatography coupled with a micro electron capture detector (GC-μECD) is also a sensitive technique used for determining Flumethrin concentrations.
Table 1: Performance of Analytical Methods for Flumethrin and other Pyrethroids in Water and Sediment
| Matrix | Analytical Method | Limit of Detection (LOD) / Method Detection Limit (MDL) | Recovery Rate (%) | Source |
|---|---|---|---|---|
| Water | SPE-GC/MS | 0.02 - 0.10 ng/mL (Spiked Levels) | High Recovery Demonstrated | scispace.com |
| Natural Water | PIF | 0.5 - 73.8 ng/mL | 99.0 - 109.0% | usgs.gov |
| Water | GC/MS | 2.0 - 6.0 ng/L | 83 - 107% | usgs.govusgs.gov |
| Water | GC/MS/MS | 0.5 - 1.0 ng/L | 83 - 107% | usgs.govusgs.gov |
| Sediment | UAME-GC/MS | 0.27 - 0.70 ng/g (dw) | 71.0 - 104% | nih.govresearchgate.net |
| Sediment | GC/MS | 1.0 - 2.6 µg/kg (dw) | 82 - 101% | usgs.govusgs.gov |
| Sediment | GC/MS/MS | 0.2 - 0.5 µg/kg (dw) | 82 - 101% | usgs.govusgs.gov |
Sampling and Pre-concentration Techniques
Effective sampling and pre-concentration are crucial preliminary steps for the successful trace analysis of Flumethrin. These procedures isolate and concentrate the analyte from the complex environmental matrix, enhancing detection sensitivity and removing interfering substances.
For water samples , Solid-Phase Extraction (SPE) is the most widely adopted pre-concentration technique. researchgate.net This method involves passing a known volume of filtered water through a cartridge packed with a solid sorbent material. Flumethrin and other pyrethroids, being hydrophobic, adsorb onto the sorbent. The analytes are then eluted with a small volume of an organic solvent. Common SPE cartridges for pyrethroid analysis include Oasis HLB (Hydrophilic-Lipophilic Balanced) and C18. usgs.govresearchgate.net For instance, a method for pyrethroids in water uses HyperSep C18 SPE cartridges, conditioning them with ethyl acetate, acetone, and water before loading the sample. scispace.com The analytes are subsequently eluted with ethyl acetate. scispace.com The eluate is then evaporated and reconstituted in a smaller volume, achieving significant concentration. scispace.com
For sediment samples , which have a more complex matrix, more rigorous extraction techniques are required prior to any pre-concentration or clean-up. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are common. usgs.govtandfonline.com A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for sediments. csic.esmdpi.com This involves extracting the sediment with a solvent like acetonitrile, followed by a partitioning step using salts (e.g., magnesium sulfate, sodium acetate) to separate the analyte-containing solvent layer. csic.es Following initial extraction, the resulting solvent extract often undergoes a clean-up step, which can be considered a form of pre-concentration. This is frequently done using SPE cartridges, such as silica or Florisil, to remove co-extracted matrix interferences like lipids and humic substances. csic.es For example, a method for pyrethroids in sediment uses stacked graphitized carbon and alumina (B75360) SPE cartridges for extract clean-up. usgs.govusgs.gov
Table 2: Common Sampling and Pre-concentration/Clean-up Techniques for Flumethrin Analysis
| Matrix | Technique | Key Reagents/Sorbents | Principle | Source |
|---|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Oasis HLB, C18 Cartridges; Elution with Ethyl Acetate or Dichloromethane | Adsorption of hydrophobic analytes from aqueous solution onto a solid sorbent, followed by elution with an organic solvent. | scispace.comusgs.gov |
| Sediment | Ultrasound-Assisted Extraction (UAE) | Hexane:Acetone, Acetonitrile | Uses ultrasonic energy to enhance solvent penetration into the solid matrix and extraction of analytes. | nih.govresearchgate.netcsic.es |
| Sediment | Microwave-Assisted Extraction (MAE) | Dichloromethane:Methanol | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. | usgs.gov |
| Sediment | QuEChERS | Acetonitrile; Salts (MgSO₄, NaOAc) | Solvent extraction followed by salting-out partitioning to separate the analyte-rich organic layer. | csic.esmdpi.com |
| Sediment Extract | SPE Clean-up | Silica, Florisil, Alumina, Graphitized Carbon Cartridges | Removes polar and non-polar interferences from the primary solvent extract before instrumental analysis. | usgs.govcsic.es |
Sustainable Chemistry and Green Engineering Principles in the Context of Einecs 271 863 0
Application of Green Chemistry Principles to Synthesis and Processing
The twelve principles of green chemistry provide a foundational framework for creating safer, more efficient, and environmentally benign chemical processes. numberanalytics.comnih.gov For complex specialty chemicals, applying these principles is crucial for mitigating environmental footprints and improving economic viability. dkshdiscover.comenhesa.com
Atom Economy and Waste Minimization in Reaction Design
A core tenet of green chemistry is the prevention of waste, which is quantitatively measured by metrics like atom economy. nih.govum-palembang.ac.id Atom economy assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.comacs.org Traditional synthesis routes for amines and related compounds often suffer from low atom economy due to the use of stoichiometric reagents and the formation of significant waste streams. rsc.org For instance, classical methods like the Gabriel synthesis of amines generate stoichiometric amounts of waste. rsc.org
Modern synthetic strategies aim to maximize atom economy by designing reactions where most, if not all, reactant atoms end up in the product. um-palembang.ac.id Key approaches include:
Catalytic Processes: Using catalytic reagents instead of stoichiometric ones is a fundamental principle of green chemistry. bio-conferences.orgroyalsocietypublishing.org Catalysts can enable reactions with higher selectivity and efficiency, generating minimal waste. For example, the development of zeolite catalysts for the N-alkylation of imidazole (B134444) demonstrates a high-atom-economy process where water is the only side-product. researchgate.net
Rearrangement Reactions: These reactions are inherently atom-economical as they reorganize the atoms of a molecule without adding or removing other atoms, thus minimizing waste generation. researchgate.net
Energy Efficiency and Resource Utilization in Manufacturing
The chemical industry is a significant consumer of energy, making energy efficiency a critical target for sustainable manufacturing. solubilityofthings.comcefic.org Improving energy efficiency reduces operational costs, lowers greenhouse gas emissions, and conserves natural resources. solubilityofthings.comelion.co.in One of the twelve principles of green chemistry explicitly advocates for designing processes with minimal energy requirements, ideally conducted at ambient temperature and pressure. acs.org
Strategies to enhance energy efficiency in specialty chemical manufacturing include:
Process Optimization: This involves refining reaction conditions, such as temperature and pressure, and using advanced catalysts to lower the activation energy of reactions, thereby reducing the energy input required. solubilityofthings.com
Use of Alternative Energy Sources: Incorporating renewable energy like solar or wind power can drastically reduce the carbon footprint of a manufacturing facility. dkshdiscover.com
Efficient Equipment and Technologies: Investing in energy-efficient equipment, such as modern compressors and optimized lubrication, can yield significant energy savings. chemicalindustryjournal.co.uk For instance, a case study in a specialty gas plant showed that changing lubricants in turbo compressors led to a reduction of 46 MWh and 17 tons of CO2 emissions annually per compressor. chemicalindustryjournal.co.uk
Continuous Flow Processing: Continuous flow reactors, as used in some modern syntheses of N-alkyl imidazoles, can offer better heat and mass transfer compared to batch reactors, leading to improved energy efficiency and control. researchgate.netthalesnano.com
Development of Bio-based or Renewable Feedstock Alternatives
A key principle of green chemistry is the use of renewable feedstocks instead of depleting fossil resources. numberanalytics.com The development of bio-based chemicals is a cornerstone of the transition to a more sustainable chemical industry and a circular economy. dkshdiscover.com
Exploration of Sustainable Polyamine Sources
Polyamines and their precursors, which are relevant to the synthesis of the imidazoline (B1206853) moiety in Einecs 271-863-0, can be derived from a variety of renewable resources. mdpi.comresearchgate.net This shift avoids the use of petrochemicals and can lead to products with novel functionalities and improved biodegradability. mdpi.com
Key renewable feedstocks for polyamines include:
Vegetable Oils: Triglyceride-rich oils from sources like sunflower or grapeseed are versatile platforms for chemical modification. mdpi.com They can be converted into polyamines through methods like thiol-ene coupling reactions. mdpi.comrsc.org
Lignin (B12514952): As an abundant aromatic biopolymer and a major component of lignocellulosic biomass, lignin is a promising renewable source for producing valuable chemical building blocks. rsc.org
Amino Acids: The inherent nitrogen content of amino acids makes them a natural precursor for synthesizing amines through processes like decarboxylation. mdpi.comresearchgate.net
Carbohydrates and Polyols: Sugars and polyols like glycerol (B35011) (a byproduct of biodiesel production) can be transformed into precursors for polyamines and other specialty chemicals. mdpi.comscribd.com
Interactive Table: Sustainable Sources for Polyamine Synthesis
| Renewable Feedstock | Example Source(s) | Key Conversion Method(s) | Reference(s) |
|---|---|---|---|
| Vegetable Oils | High Oleic Sunflower Oil, Grapeseed Oil | Thiol-ene Photoreaction, Epoxidation followed by Amination | mdpi.com, rsc.org |
| Lignocellulosic Biomass | Lignin, Ferulic Acid | Functionalization and Reaction with Amines | mdpi.com, rsc.org |
| Amino Acids | General Amino Acids | Decarboxylation | mdpi.com, researchgate.net |
| Polyols/Sugars | Glycerol, Sorbitol, Creosol | Conversion to Cyclic Carbonates for reaction with amines | mdpi.com, scribd.com |
Bio-based 1,3-Butadiene (B125203) Production and Integration
1,3-Butadiene is a crucial monomer traditionally derived from fossil fuels. ifpenergiesnouvelles.com The development of bio-based routes to butadiene is critical for producing sustainable polymers and other chemicals. tyre-trends.comchemxplore.com Bio-based butadiene can be produced from renewable feedstocks such as:
Ethanol (B145695): Bioethanol can be converted to butadiene through single-stage or two-stage catalytic processes. tyre-trends.comtrinseo.com The two-stage Ostromislensky process, for example, involves the partial conversion of ethanol to acetaldehyde, followed by a series of reactions to form butadiene. ifpenergiesnouvelles.com
Sugars (Glucose/Sucrose): Direct fermentation routes are being developed to convert sugars from sources like corn or sugarcane into 1,3-butadiene using engineered microorganisms. intratec.us
Collaborations between chemical companies are actively scaling up these technologies, with goals of achieving high-purity (e.g., 99.7%) bio-based butadiene for applications like sustainable tires, which reduces the environmental footprint of the final products. tyre-trends.comtrinseo.com
Life Cycle Assessment (LCA) Methodologies for Complex Chemical Products
Life Cycle Assessment (LCA) is a standardized, holistic methodology used to quantify the environmental impacts of a product, process, or service throughout its entire life cycle—from raw material extraction ("cradle") to final disposal ("grave"). researchgate.netacs.org For complex chemical products like this compound, conducting an LCA is challenging due to intricate multi-step syntheses and frequent data gaps for precursors and intermediates. researchgate.netethz.ch
Despite these challenges, LCA is an indispensable tool for verifying the environmental benefits of green chemistry innovations and preventing "problem shifting," where solving one environmental issue inadvertently creates another. acs.orgrsc.org
The LCA process for a chemical product involves several key stages:
Goal and Scope Definition: This stage defines the purpose of the study, the functional unit (e.g., 1 kg of product), and the system boundaries (e.g., cradle-to-gate, which covers impacts up to the factory exit). researchgate.netrsc.org
Life Cycle Inventory (LCI) Analysis: This is the data-gathering phase, where all inputs (raw materials, energy, water) and outputs (products, co-products, emissions, waste) for each process step are quantified. researchgate.net For novel or complex chemicals, process simulators and estimation models are often used to fill data gaps. rsc.orgresearchgate.net
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This involves classifying emissions into impact categories (e.g., global warming potential, ozone depletion, human toxicity) and characterizing their potential damage using scientific models. researchgate.netethz.ch
Interpretation: The results are analyzed to identify the main sources of environmental burden ("hotspots") across the life cycle. ethz.ch This analysis provides a basis for decision-making, such as comparing different synthesis routes or identifying areas for process improvement. rsc.org
Recent advancements include predictive LCA frameworks that can estimate environmental impacts at very early stages of process development (e.g., Technology Readiness Level 2), using only the molecular structure and reaction equation as input. acs.org These tools empower chemists and engineers to integrate environmental considerations into the design process from the very beginning. researchgate.netrsc.org
Interactive Table: Key Stages of Life Cycle Assessment (LCA) for a Chemical Product
| Stage | Description | Key Activities & Challenges | Reference(s) |
|---|---|---|---|
| 1. Goal and Scope Definition | Defines the purpose, functional unit, and system boundaries of the assessment. | Crucial for ensuring a fair comparison between alternative products or processes. Boundaries can be cradle-to-gate, gate-to-gate, or cradle-to-grave. | researchgate.net, rsc.org |
| 2. Life Cycle Inventory (LCI) | Quantifies all material and energy flows into and out of the product system. | Highly data-intensive. Often requires process simulation, estimation methods, and use of databases (e.g., ecoinvent) to fill data gaps for precursors. | ethz.ch, researchgate.net |
| 3. Life Cycle Impact Assessment (LCIA) | Evaluates the potential environmental impacts associated with the LCI flows. | Involves classifying flows into impact categories (e.g., climate change, toxicity) and using characterization factors to quantify their effects. | ethz.ch, researchgate.net |
| 4. Interpretation | Analyzes results to identify significant environmental issues ("hotspots") and draw conclusions. | Provides actionable insights for process designers and decision-makers to improve the environmental performance of the product. | ethz.ch, rsc.org |
Circular Economy Frameworks for Industrial Chemical Management
The management of industrial chemicals is undergoing a significant transformation, moving from a traditional linear "take-make-dispose" model to a circular economy framework. This shift is driven by the need for sustainable practices that minimize waste, reduce environmental impact, and optimize resource utilization. A circular economy aims to keep products, materials, and resources in use for as long as possible, extracting the maximum value from them whilst in use, then recovering and regenerating products and materials at the end of each service life. For a chemical compound such as 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, monosodium salt, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol (this compound), applying a circular economy framework involves considering its entire lifecycle, from synthesis to end-of-life.
Circular economy principles are being increasingly adopted in the chemical industry to foster sustainability. lamberti.comneaef.org This involves designing products and processes that reduce waste and pollution, maximize resource efficiency, and derive value from waste streams. lamberti.com For the chemical industry, this transition requires a focus on renewable feedstocks, innovative recycling technologies, and cross-sector collaboration. iscc-system.org The European Union, for instance, has been actively promoting the circular economy through action plans that encourage sustainable product design, empower consumers, and focus on resource-intensive sectors. google.comfao.org
Application of Circular Economy Principles to this compound
While specific research on the application of circular economy frameworks to this compound is not extensively available, we can extrapolate the general principles of circularity to this amphoteric surfactant. As a compound used in cosmetics and industrial cleaners, its lifecycle is a key area of focus for implementing circular practices. lamberti.comterrafend.com
Design for Circularity: The first step in a circular model is the design phase. For a surfactant like this compound, this would involve:
Sustainable Sourcing of Feedstocks: The synthesis of this compound involves precursors such as fatty acids and amines. mst.dk A circular approach would prioritize the use of renewable and sustainably sourced feedstocks, such as plant-based oils, over petroleum-based sources. iscc-system.org3vsigmausa.com The use of bio-based feedstocks is a growing trend in the surfactant industry to reduce the carbon footprint. musimmas.comalcimed.com
Green Synthesis Processes: The manufacturing process itself should be optimized according to green chemistry principles to minimize waste and energy consumption. kemquest.commatanginicollege.ac.in This includes using catalytic reactions, avoiding hazardous solvents, and maximizing atom economy. researchgate.net
Designing for Biodegradability: A crucial aspect of designing surfactants for circularity is ensuring they are readily biodegradable, which prevents their persistence and accumulation in the environment. 3vsigmausa.comencyclopedia.pub One safety data sheet indicates that this compound is biodegradable. vapcocompany.com Imidazoline-derived surfactants, in general, are noted for their biodegradability. encyclopedia.pub
Innovative Business Models: Circular economy frameworks encourage new business models that move away from single-use products. For industrial cleaning applications, this could involve:
Product-as-a-Service: Instead of selling the cleaning agent, a service could be provided where the chemical is leased, and the supplier is responsible for its recovery and recycling after use.
Take-Back and Recovery Systems: Implementing systems to collect used cleaning solutions containing the surfactant for reprocessing and reuse.
Waste as a Resource: In a circular economy, what was once considered waste is viewed as a valuable resource.
Recovery and Recycling: Developing and implementing advanced separation technologies to recover the surfactant from wastewater streams for purification and reuse.
Upcycling: Exploring possibilities to convert the spent surfactant into new materials or for different applications.
The following interactive table outlines how circular economy principles could be applied to the lifecycle of this compound.
| Lifecycle Stage | Linear Economy Approach | Circular Economy Approach | Key Performance Indicators (KPIs) for Circularity |
| Feedstock Sourcing | Primarily fossil fuel-based raw materials. | Utilization of renewable, bio-based, and sustainably sourced feedstocks (e.g., certified palm oil, coconut oil). iscc-system.org | Percentage of renewable content in the final product. |
| Synthesis/Manufacturing | Energy-intensive processes with potential for significant waste generation. | Adoption of green chemistry principles: high atom economy, use of catalysts, energy efficiency, and waste minimization. kemquest.comresearchgate.net | Process Mass Intensity (PMI); Energy consumption per ton of product. |
| Use Phase (in Products) | Single-use consumption with discharge to wastewater. | Formulation of long-lasting products; implementation of refillable packaging and product-as-a-service models. in-cosmetics.com | Product reuse rate; Percentage of products sold in refillable containers. |
| End-of-Life | Disposal into the environment (landfill or water systems). | Collection of used products, recovery of the surfactant from wastewater, and recycling or upcycling into new products. | Percentage of product collected for recycling; Recycling efficiency rate. |
| Biodegradation | Potential for persistence in the environment depending on the chemical structure. | Design for enhanced biodegradability to ensure minimal environmental impact after release. encyclopedia.pub | Rate of biodegradation in standard tests (e.g., OECD 301). |
Research Findings on Sustainable Surfactants
Research in the broader field of surfactants provides insights that are relevant to this compound. The trend is moving towards "green surfactants" which are derived from renewable resources and are more biodegradable and biocompatible. nih.govacs.org Amphoteric surfactants, the class to which this compound belongs, are often favored in personal care products due to their mildness. solubilityofthings.com
Life cycle assessments (LCA) are critical tools for evaluating the environmental footprint of chemicals. Studies on other surfactants have shown that the choice of feedstock (renewable vs. fossil-based) significantly impacts the global warming potential. d-nb.inforesearchgate.net For instance, surfactants derived from coconut oil can have a net negative cradle-to-gate global warming potential. d-nb.info While a specific LCA for this compound is not publicly available, such assessments would be essential to quantify its environmental performance within a circular economy framework.
The table below summarizes general research findings on the sustainability of amphoteric surfactants, which can be considered indicative for this compound.
| Sustainability Aspect | Research Findings for Amphoteric/Imidazoline-based Surfactants | Relevance to this compound |
| Feedstock | Can be synthesized from both petrochemical and oleochemical (plant or animal-based) sources. iscc-system.orgmst.dk Growing industry trend towards using renewable feedstocks like palm kernel oil and coconut oil. iscc-system.org | The sustainability of this compound can be significantly improved by using certified sustainable and renewable raw materials in its synthesis. |
| Synthesis | The reaction of fatty acids with amines can form an intermediate imidazoline structure. mst.dk Processes are being developed to improve purity and reduce by-products. google.com | Applying green chemistry principles to the synthesis of this compound can reduce waste and improve efficiency. |
| Biodegradability | Imidazoline-derived surfactants are generally considered to be biodegradable. encyclopedia.pub However, complete anaerobic biodegradability can be slow for some related structures. mst.dk | This compound is noted as biodegradable, which is a key attribute for its application in a circular economy, minimizing environmental persistence. vapcocompany.com |
| Toxicity | Generally exhibit low skin and eye irritation, making them suitable for personal care products. google.com Information on aquatic toxicity for amphoteric surfactants is limited. eosca.eu | The mildness of this surfactant is a positive attribute from a health and safety perspective, which is an integral part of sustainable chemistry. |
| Circular Potential | High potential for use in closed-loop systems in industrial cleaning applications. terrafend.com Research is ongoing into more effective recovery and recycling methods for surfactants from waste streams. | The application of this compound in industrial settings provides an opportunity to implement take-back and recycling programs, closing the loop on its life cycle. |
Future Research Directions and Emerging Paradigms for Complex Industrial Chemicals
Advanced Computational Chemistry for Predicting Compound Behavior
Advanced computational chemistry has become an indispensable tool in the study of complex industrial chemicals. sydney.edu.au By leveraging powerful computer simulations, researchers can predict molecular structures and properties, offering insights that are difficult or impossible to obtain through traditional experimental methods. diphyx.com This field merges chemistry, physics, and computer science to model everything from molecular interactions to reaction kinetics. diphyx.comsparkl.me
The applications of computational chemistry in an industrial context are vast. They include the design of new drugs, the development of advanced materials, and the modeling of complex environmental systems. sydney.edu.auschrodinger.com For instance, quantum chemistry, a key component of computational chemistry, applies the principles of quantum mechanics to understand electron configurations and chemical bonding. sparkl.me This allows for the prediction of molecular properties with a high degree of accuracy.
Modern computational chemistry platforms, such as InQuanto, are pushing the boundaries of what is possible by incorporating quantum computing. quantinuum.com These platforms enable the simulation of complex molecular and materials systems, which could revolutionize areas like the design of next-generation materials and drug discovery. quantinuum.com The use of computational methods significantly reduces the time and resources required for synthesis and experimentation. schrodinger.com
Key Applications of Computational Chemistry:
| Application Area | Description | Potential Impact |
|---|---|---|
| Materials Science | Predicting the properties of new materials and alloys. | Faster development of materials with desired characteristics. |
| Drug Discovery | Simulating protein-ligand interactions and predicting binding affinities. sparkl.me | Accelerated identification of potential drug candidates. |
| Reaction Optimization | Modeling reaction pathways to identify the most efficient synthesis routes. diphyx.com | Reduced waste and lower production costs. |
| Environmental Science | Modeling the behavior of chemicals in the environment. sydney.edu.au | Improved understanding of pollution and climate change. solubilityofthings.com |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-Throughput Screening (HTS) is a cornerstone of modern industrial research, allowing for the rapid testing of thousands to millions of compounds for biological activity or desired properties. assay.works This automated process is crucial for identifying "hit" molecules that can serve as starting points for the development of new products. assay.works HTS is widely used in the pharmaceutical industry for drug discovery and is also applied in fields like materials science and agrochemicals. nih.govjapsonline.com
The power of HTS lies in its ability to screen vast and diverse chemical libraries, including those generated through combinatorial chemistry. nih.govjapsonline.com By combining automation, robotics, and miniaturization, HTS can assess a large number of compounds quickly and efficiently. japsonline.com This acceleration of the discovery process is critical in a competitive industrial landscape. pharmtech.com
Modern HTS platforms utilize a variety of detection methods, including fluorescence, luminescence, and mass spectrometry, to screen compounds in both biochemical and cell-based assays. nih.govpharmtech.com The data generated from these screenings are then analyzed to identify promising candidates for further development. assay.works
Key Features of High-Throughput Screening:
| Feature | Description | Advantage |
|---|---|---|
| Automation | Robotic systems handle the screening process. researchgate.net | Increased speed and reduced human error. |
| Miniaturization | Assays are performed in high-density microplates (e.g., 96, 384, or 1536 wells). nih.gov | Reduced reagent consumption and lower costs. |
| Diverse Libraries | Screening of large collections of synthetic compounds, natural products, and other substances. assay.works | Higher probability of finding novel and effective compounds. |
| Data Analysis | Automated data processing and statistical analysis to identify hits. assay.works | Efficient identification of the most promising candidates. |
Nanotechnology and Encapsulation Strategies for Functional Enhancement
Nanotechnology and nanoencapsulation are transformative technologies that offer novel ways to enhance the functionality of industrial chemicals. bansaltrading.com Nanoencapsulation involves enclosing active ingredients within nanoscale carriers, which can protect them from degradation, improve their solubility, and enable controlled or targeted release. researchgate.netsocietyforindustrialchemistry.com This technology has found applications in a wide range of industries, including pharmaceuticals, cosmetics, food, and agriculture. bansaltrading.comresearchgate.net
The benefits of nanoencapsulation are numerous. For sensitive compounds, the protective shell can shield them from environmental factors like light, heat, and oxygen, thereby increasing their stability and shelf-life. researchgate.net For poorly soluble substances, encapsulation can enhance their dispersion in various formulations. researchgate.net Furthermore, by designing the carrier material appropriately, the release of the active ingredient can be triggered by specific conditions or targeted to a particular site of action. researchgate.netsocietyforindustrialchemistry.com
Various materials are used for nanoencapsulation, including biodegradable polymers, lipids, and proteins, with the choice depending on the properties of the active ingredient and the desired application. researchgate.net The methods for creating these nanocarriers are also diverse, ranging from emulsification to polymerization techniques. societyforindustrialchemistry.com
Common Nanoencapsulation Techniques and Their Applications:
| Technique | Description | Typical Application |
|---|---|---|
| Nanoemulsions | A fine dispersion of oil and water, stabilized by surfactants. bansaltrading.com | Delivery of lipophilic compounds in aqueous systems. |
| Liposomes | Vesicles composed of one or more lipid bilayers. | Drug delivery, cosmetics. microfluidics-mpt.com |
| Polymeric Nanoparticles | Solid particles made from natural or synthetic polymers. | Controlled release of active ingredients. societyforindustrialchemistry.com |
| Nanocapsules | Core-shell structures with a liquid core and a polymeric shell. societyforindustrialchemistry.com | Protection and targeted delivery of sensitive compounds. |
Integration of Artificial Intelligence and Machine Learning in Chemical Research
One of the key applications of AI in chemistry is in predictive modeling. intimedia.id Machine learning algorithms can be trained on existing chemical data to predict the properties of new, untested compounds. This allows researchers to screen virtual libraries of molecules and prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. unit8.com
Synergistic Interdisciplinary Approaches for Comprehensive Chemical Systems Understanding
The complexity of modern industrial chemicals necessitates a move away from siloed research towards more integrated and interdisciplinary approaches. solubilityofthings.com By combining insights from chemistry, biology, physics, engineering, and computer science, researchers can gain a more comprehensive understanding of chemical systems. sparkl.meelte.hu This collaborative approach is essential for tackling multifaceted challenges and driving innovation. solubilityofthings.com
For example, the field of biochemistry, which lies at the intersection of chemistry and biology, is fundamental to understanding the biological effects of industrial chemicals. solubilityofthings.com Similarly, physical chemistry, which integrates principles from physics, is crucial for understanding the fundamental properties and behaviors of molecules. sparkl.me
The integration of computational and experimental techniques is another key aspect of modern interdisciplinary research. sfu.ca Computational models can guide experimental work by generating hypotheses and predicting outcomes, while experimental data are essential for validating and refining these models. This iterative process of simulation and experimentation leads to a deeper and more robust understanding of complex chemical systems. sfu.ca The collaboration between computational chemists, synthetic chemists, and biologists, for instance, has been shown to be crucial for advancing drug discovery. nih.gov
| Discipline | Contribution to Understanding Complex Chemicals |
| Chemistry | Core understanding of molecular structure, properties, and reactions. solubilityofthings.com |
| Biology | Assessment of biological activity and environmental impact. nih.gov |
| Physics | Fundamental principles governing molecular interactions and behavior. sparkl.me |
| Computer Science | Tools for simulation, data analysis, and predictive modeling. sparkl.me |
| Engineering | Principles for scaling up production and process optimization. sparkl.me |
Q & A
Q. How can researchers confirm the chemical identity and purity of Einecs 271-863-0 for experimental reproducibility?
- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, FTIR, mass spectrometry) to validate molecular structure and purity. Cross-reference spectral data with published literature or databases (e.g., PubChem, Reaxys). For purity assessment, employ chromatographic methods (HPLC, GC) with calibration standards . Key Consideration : Include detailed protocols for instrument calibration and sample preparation in supplementary materials to ensure reproducibility .
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Design a factorial experiment to test variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Validate results with triplicate trials and statistical analysis (e.g., ANOVA) . Data Validation : Compare yields and byproduct profiles with prior studies to assess consistency or deviations .
Q. Which analytical techniques are most suitable for characterizing the physicochemical properties of this compound?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Solubility : Phase-solubility studies using the shake-flask method across varied pH and solvent systems.
- Surface Properties : BET analysis for surface area and pore size distribution .
Documentation : Provide raw data and processing algorithms in supplementary files for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s reactivity under ambient conditions?
- Methodological Answer : Conduct a systematic meta-analysis of existing studies, categorizing variables (e.g., ambient humidity, light exposure). Design controlled experiments to isolate confounding factors. Use Bayesian statistics to quantify uncertainty and identify statistically significant discrepancies . Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses for follow-up studies .
Q. What computational approaches are effective in modeling the interaction of this compound with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational changes. Validate predictions using in vitro assays (e.g., SPR, ITC) and cross-correlate with cheminformatics databases (ChEMBL, BindingDB) . Data Interpretation : Address force field limitations by benchmarking against experimental binding constants .
Q. How can researchers design experiments to investigate the compound’s stability in complex matrices (e.g., environmental samples)?
- Methodological Answer : Simulate real-world matrices by spiking this compound into soil/water samples. Monitor degradation pathways via LC-MS/MS and isotope labeling. Use principal component analysis (PCA) to differentiate matrix effects from intrinsic instability . Ethical Compliance : Ensure disposal protocols align with institutional guidelines for hazardous waste .
Methodological and Literature-Based Questions
Q. What strategies ensure comprehensive literature reviews on this compound while avoiding unreliable sources?
- Methodological Answer :
Use Boolean operators (e.g.,
intitle:"this compound" AND (synthesis OR degradation)) in Google Scholar and PubMed. Exclude non-peer-reviewed sources via filters. Track citation networks with tools like Web of Science or Connected Papers to identify seminal studies . Critical Evaluation : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to assess study relevance .
Q. How should researchers document and share raw datasets for this compound studies to enhance reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories like Zenodo or Figshare with metadata (e.g., experimental conditions, instrument settings). Use version control (e.g., Git) for code and data processing workflows .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. Use the Akaike Information Criterion (AIC) to compare model fits . Visualization : Include residual plots and goodness-of-fit metrics in publications .
Q. How can researchers address gaps in mechanistic understanding of this compound’s catalytic behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
